(6-Methylimidazo[1,2-a]pyridin-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
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Overview
Description
1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it an environmentally friendly approach . The reaction conditions usually involve heating the reactants at a specific temperature for a set duration to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its quality and consistency.
Chemical Reactions Analysis
Types of Reactions
1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., bromine or iodine), are common.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenation: Bromine, iodine in solvents like chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform results in the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
Scientific Research Applications
1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties, particularly against Staphylococcus aureus.
Industry: Utilized in the production of light-sensitive dyes and optical media for data storage.
Mechanism of Action
The mechanism of action of 1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the prenylation of Rab11A, a process crucial for the downstream biosynthesis of cholesterol . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Zolimidine: An antiulcer drug.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
1-{6-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}-4-(PYRIDIN-2-YL)PIPERAZINE stands out due to its unique combination of the imidazo[1,2-a]pyridine and piperazine moieties, which confer distinct biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C18H19N5O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(6-methylimidazo[1,2-a]pyridin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19N5O/c1-14-5-6-17-20-15(13-23(17)12-14)18(24)22-10-8-21(9-11-22)16-4-2-3-7-19-16/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
NZUWMXPPYWMVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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